molecular formula C15H18O4 B1206973 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one CAS No. 20087-05-2

13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

Cat. No.: B1206973
CAS No.: 20087-05-2
M. Wt: 262.3 g/mol
InChI Key: QOWDVJAIJZLWBJ-UHFFFAOYSA-N
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Description

13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one is a complex organic compound with a unique tetracyclic structure This compound is known for its intricate molecular architecture, which includes multiple oxygen atoms and a highly strained ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo cyclization, oxidation, and functional group transformations to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the correct formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structure and reactivity, providing insights into tetracyclic ring systems and strained molecules.

    Biology: Researchers investigate its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound’s structure may inspire the design of new pharmaceuticals with specific biological targets.

    Industry: Its reactivity and functional groups make it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions

Comparison with Similar Compounds

Similar Compounds

  • 13-methyl-6-methylene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
  • 10H-8,10a-Epoxy-2H-furo[3’,2’:5,6]cyclohept[1,2-c]oxepin-2-one

Uniqueness

Compared to similar compounds, 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one stands out due to its specific arrangement of functional groups and the presence of multiple oxygen atoms within its tetracyclic structure

Properties

CAS No.

20087-05-2

Molecular Formula

C15H18O4

Molecular Weight

262.3 g/mol

IUPAC Name

13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

InChI

InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3

InChI Key

QOWDVJAIJZLWBJ-UHFFFAOYSA-N

SMILES

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C

Canonical SMILES

CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C

Synonyms

dihydrogriesenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 2
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 3
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 4
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 5
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
Reactant of Route 6
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one

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